molecular formula C15H18N4O3 B2851793 1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 1935808-10-8

1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No. B2851793
M. Wt: 302.334
InChI Key: LTAUPURZOJOLNU-UHFFFAOYSA-N
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Description

The compound “1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also contains an amino group (-NH2), a nitro group (-NO2), and a nitrile group (-CN), which can contribute to its reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, amino, nitro, and nitrile groups would all influence the overall structure. These groups could also participate in various intermolecular interactions, such as hydrogen bonding, which could further influence the compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, the nitro group could be reduced to an amine, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino, nitro, and nitrile groups could increase its solubility in polar solvents .

properties

IUPAC Name

1-(4-amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-15(2)6-3-7-18(13(15)9-16)14(20)10-4-5-11(17)12(8-10)19(21)22/h4-5,8,13H,3,6-7,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAUPURZOJOLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile

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